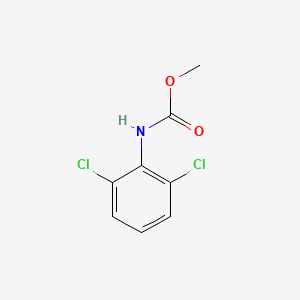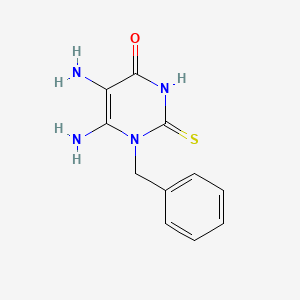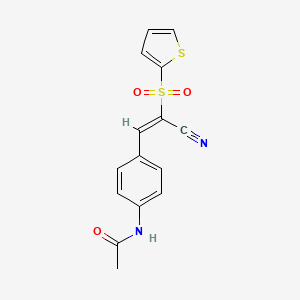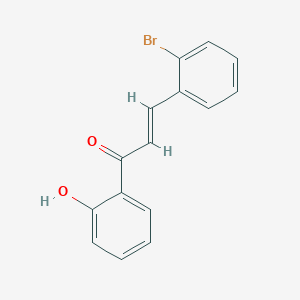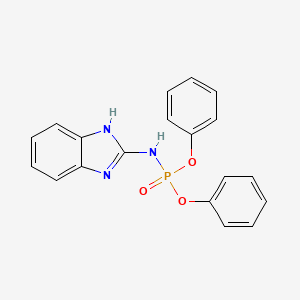
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a phenylallylidene group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline typically involves the condensation reaction between 4-bromoaniline and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and cinnamaldehyde.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in substitution reactions with electrophiles.
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic addition can produce amines or alcohols.
科学研究应用
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromoaniline: Lacks the phenylallylidene group, making it less versatile in certain applications.
N-Phenylcinnamaldimine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-N-phenylbenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is unique due to the presence of both the bromine atom and the phenylallylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C15H12BrN |
|---|---|
分子量 |
286.17 g/mol |
IUPAC 名称 |
(E)-N-(4-bromophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12BrN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI 键 |
YUMLRORLYJORNJ-RCYQAAHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


